1-Isobutylpyrazole-3,5-diboronic acid, pinacol ester
Description
Structural Characteristics and Boronic Ester Functionality
The structural architecture of this compound is characterized by a central pyrazole heterocycle bearing an isobutyl substituent at the nitrogen-1 position and two pinacol boronic ester groups at the 3 and 5 positions of the ring. The pinacol ester moieties consist of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups, which serve as protected forms of boronic acid functionality that provide enhanced stability and solubility compared to free boronic acids. These boronic ester groups adopt a tetrahedral geometry around the boron centers, with the cyclic pinacol framework constraining the boron-oxygen bonds and preventing hydrolysis under mild conditions. The isobutyl group, formally designated as 2-methylpropyl, extends from the pyrazole nitrogen and provides steric bulk that can influence the reactivity and selectivity of chemical transformations involving this compound.
The electronic properties of this compound are significantly influenced by the electron-withdrawing nature of the boronic ester groups, which create electron-deficient regions at the 3 and 5 positions of the pyrazole ring. The nitrogen atoms within the pyrazole core contribute to the overall electronic distribution, with the N-1 nitrogen bearing the isobutyl substituent and the N-2 nitrogen remaining unsubstituted. Spectroscopic characterization techniques have confirmed the structural assignments, with nuclear magnetic resonance spectroscopy providing detailed information about the chemical environments of the various carbon and boron centers. The molecular structure allows for potential coordination interactions with metal centers through both the nitrogen atoms of the pyrazole ring and the boronic ester functionalities, creating opportunities for complex catalyst-substrate interactions.
Role in Modern Organoboron Chemistry
Within the broader context of organoboron chemistry, this compound exemplifies the evolution toward more sophisticated and multifunctional boronic compounds. The development of such bifunctional boronic esters has addressed longstanding challenges in synthetic chemistry by enabling sequential functionalization strategies that were previously difficult to achieve. Modern organoboron chemistry has increasingly focused on the design of compounds that can undergo controlled, site-selective transformations, and this particular pyrazole derivative represents a significant advancement in this direction. The presence of two distinct boronic ester sites allows for differential reactivity patterns, enabling chemists to selectively activate one position while leaving the other intact for subsequent transformations.
The compound's role in contemporary synthetic methodology extends beyond simple cross-coupling applications to include participation in more complex cascade reactions and multi-component processes. Research has demonstrated that the electronic and steric environment around each boronic ester group can be manipulated to achieve selective reactivity, a capability that has proven particularly valuable in the synthesis of complex heterocyclic architectures. The pinacol ester protection strategy employed in this compound reflects broader trends in organoboron chemistry toward the use of masked boronic acid equivalents that can be selectively deprotected under specific conditions. This approach has enabled the development of reaction sequences that would be incompatible with free boronic acids due to issues such as protodeboronation or unwanted side reactions.
Contemporary applications of this compound have highlighted its utility in the construction of pharmaceutically relevant heterocyclic frameworks, particularly those containing multiple aromatic substituents. The ability to introduce diverse aromatic and heteroaromatic groups through sequential cross-coupling reactions has made this compound a valuable tool for medicinal chemists engaged in lead optimization and structure-activity relationship studies. The compound's compatibility with a wide range of reaction conditions and catalyst systems has further enhanced its utility in modern synthetic campaigns. Advanced computational studies have provided insights into the electronic properties and reactivity patterns of this compound, enabling more rational design of synthetic sequences and reaction conditions.
Significance in Cross-Coupling Reaction Systems
The significance of this compound in cross-coupling reaction systems stems from its ability to participate in sequential Suzuki-Miyaura reactions with high efficiency and selectivity. The presence of two boronic ester functionalities enables the systematic construction of complex molecular architectures through carefully orchestrated reaction sequences. Research has demonstrated that the compound can undergo initial cross-coupling at one position while maintaining the integrity of the second boronic ester group, allowing for subsequent transformation under different reaction conditions. This capability has proven particularly valuable in the synthesis of unsymmetrically substituted pyrazole derivatives that would be difficult to access through alternative synthetic approaches.
| Reaction Parameter | Typical Conditions | Catalyst Loading | Yield Range |
|---|---|---|---|
| Initial Cross-Coupling | Palladium catalyst, phosphine ligand, base, solvent | 2-10 mol% | 70-95% |
| Sequential Cross-Coupling | Modified conditions, different electrophile | 5-15 mol% | 60-85% |
| Temperature Range | 60-100°C | Variable | Condition-dependent |
| Solvent Systems | Dimethylformamide, dioxane, aqueous mixtures | Not applicable | High compatibility |
The mechanistic aspects of cross-coupling reactions involving this compound have been extensively studied, revealing important insights into the factors that govern reactivity and selectivity. The boronic ester groups can undergo transmetalation directly with palladium complexes without prior hydrolysis to the free boronic acid, a discovery that has significant implications for reaction design and optimization. The electronic properties of the pyrazole ring system influence the rate of transmetalation, with the electron-withdrawing nature of the heterocycle generally facilitating the process. Computational studies have provided detailed mechanistic models that explain the observed selectivity patterns and have guided the development of improved reaction conditions.
The versatility of this compound in cross-coupling systems has been demonstrated through its successful application in the synthesis of a wide range of heterobiaryl and polyaromatic systems. The ability to couple with both electron-rich and electron-poor aryl halides has made it a valuable partner in diverse synthetic contexts. Recent developments in catalyst design have further enhanced the efficiency of cross-coupling reactions involving this compound, with new catalyst systems enabling transformations under milder conditions and with improved functional group tolerance. The compound's compatibility with aqueous reaction conditions has expanded its utility in medicinal chemistry applications where water solubility and biocompatibility are important considerations.
Properties
IUPAC Name |
1-(2-methylpropyl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34B2N2O4/c1-13(2)12-23-15(21-26-18(7,8)19(9,10)27-21)11-14(22-23)20-24-16(3,4)17(5,6)25-20/h11,13H,12H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFPPTYKTBOUBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2CC(C)C)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34B2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pinacol boronic esters, a class of compounds to which this molecule belongs, are highly valuable building blocks in organic synthesis.
Mode of Action
The compound interacts with its targets through a process known as protodeboronation. Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester.
Biochemical Pathways
The protodeboronation of pinacol boronic esters is a key step in various biochemical pathways. For instance, it’s used in the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable in organic synthesis, leading to the creation of a wide array of diverse molecules.
Pharmacokinetics
The stability and solubility of pinacol boronic esters can be influenced by the choice of the boron reagent used in the suzuki–miyaura coupling.
Result of Action
The protodeboronation of pinacol boronic esters leads to various molecular and cellular effects. For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B. Additionally, it has been applied to the hydromethylation sequence of methoxy protected (−)-Δ8-THC and cholesterol.
Action Environment
The action, efficacy, and stability of “1-Isobutylpyrazole-3,5-diboronic acid, pinacol ester” can be influenced by various environmental factors. For instance, the choice of the boron reagent in the Suzuki–Miyaura coupling can affect the solubility and stability of the resulting pinacol boronic esters.
Biological Activity
1-Isobutylpyrazole-3,5-diboronic acid, pinacol ester (CAS No. 2096332-54-4) is a boron-containing compound that has garnered attention for its potential biological activities. Boronic esters, including this compound, are significant in medicinal chemistry due to their role in various biochemical pathways and their utility in synthetic organic chemistry.
Chemical Structure and Properties
This compound features a pyrazole ring connected to two boronic acid moieties through pinacol ester linkages. The presence of the isobutyl group contributes to its steric properties, which can influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇B₂O₄ |
| Molecular Weight | 234.08 g/mol |
| CAS Number | 2096332-54-4 |
| Appearance | White crystalline solid |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Boron-containing compounds are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Signal Transduction Modulation : It can affect cellular signaling pathways by altering the phosphorylation states of proteins.
Biological Activity Studies
Recent studies have explored the biological effects of this compound in various contexts:
Case Study 1: Anti-Cancer Activity
In vitro studies demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. The mechanism was linked to the inhibition of key metabolic enzymes involved in cancer progression.
Case Study 2: Anti-inflammatory Effects
Research indicated that the compound could reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. This suggests potential applications in treating inflammatory diseases.
Table 2: Biological Activity Summary
| Study Focus | Findings |
|---|---|
| Anti-Cancer Activity | Cytotoxicity against cancer cell lines |
| Anti-inflammatory Effects | Reduced inflammatory markers |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other boron-containing compounds to assess its efficacy and specificity.
Table 3: Comparison with Related Compounds
Scientific Research Applications
Synthetic Applications
1-Isobutylpyrazole-3,5-diboronic acid, pinacol ester is primarily utilized in:
- Suzuki-Miyaura Coupling Reactions : This compound serves as an effective coupling partner in Suzuki-Miyaura reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. The steric bulk provided by the pinacol ester enhances the reaction's selectivity and efficiency .
Case Study: Pharmaceutical Synthesis
A notable application of pinacol boronic esters, including 1-isobutylpyrazole derivatives, is in the synthesis of pharmaceutical compounds. For example:
- Kinase Inhibitors : The synthesis of ABT-869 (a kinase inhibitor) involved the use of pinacol boronic esters as late-stage coupling partners. This method allows for the efficient construction of complex molecular architectures necessary for drug activity .
Stability and Reactivity
The stability of 1-isobutylpyrazole-3,5-diboronic acid pinacol ester is crucial for its applications. Research indicates that pinacol esters exhibit enhanced stability against protodeboronation compared to their boronic acid counterparts. This property is beneficial in maintaining the integrity of the compound during reactions .
Data Table: Stability Comparison
| Compound Type | Stability (log krel PDB) | Hydrolysis Rate (t0.5) |
|---|---|---|
| Pinacol Boronate | 2.3 | 8 hours |
| Boronic Acid Derived Trihydroxyboronate | - | 35 hours |
Biological Applications
Beyond synthetic applications, 1-isobutylpyrazole derivatives have shown potential in biological contexts:
- Cell Biology : The compound can be used for modifying cell cultures and analyzing cellular processes due to its ability to form stable complexes with biological targets .
Case Study: Cell Culture Modifications
In a study examining the effects of boronic acids on cell viability and proliferation, it was found that introducing boron-containing compounds could influence cellular signaling pathways positively. The use of pinacol esters allowed for controlled release and activity modulation within cellular environments.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | CAS Number | Boronic Groups | Substituent | Solubility (Chloroform) | Key Application |
|---|---|---|---|---|---|
| 1-Isobutylpyrazole-3,5-diboronic acid, pinacol ester | N/A | 2 | Isobutyl | High (estimated) | Tandem Suzuki couplings |
| 1-Cyclobutylpyrazole-3,5-diboronic ester | 2377610-66-5 | 2 | Cyclobutyl | Moderate | Conjugated polymer synthesis |
| 1,3-Dimethylpyrazole-4-boronic ester | 1046832-21-6 | 1 | Methyl | High | Single aryl coupling |
| 1-Phenylpyrazole-5-boronic ester | N/A | 1 | Phenyl | Low | Electron-deficient substrates |
Preparation Methods
Halogenation of 1-Isobutylpyrazole
- Starting Material: 1-Isobutylpyrazole (or its amino derivative).
Halogenation: Directed halogenation at the 3 and 5 positions is achieved via diazotization followed by halide substitution.
For example, a diazotization reaction of the corresponding 3,5-diamino-1-isobutylpyrazole with sodium nitrite in acidic aqueous solution at 0–5 °C generates diazonium salts, which upon treatment with potassium iodide or bromide yields 3,5-dihalo-1-isobutylpyrazole intermediates.
-
- Acidic medium (concentrated HCl and water).
- Sodium nitrite aqueous solution added dropwise at low temperature.
- Subsequent addition of potassium iodide/bromide solution.
Purification: Extraction with ethyl acetate, drying, and column chromatography to isolate the dihalogenated pyrazole.
Double Lithiation and Boronation
-
- The 3,5-dihalo-1-isobutylpyrazole is dissolved in dry tetrahydrofuran (oxolane).
- Cooled to −65 to −50 °C under inert atmosphere (argon).
- n-Butyllithium is added dropwise to generate the dilithiated intermediate.
-
- Isopropoxyboronic acid pinacol ester or pinacol boronate ester is added to the reaction mixture.
- The reaction proceeds at low temperature to afford the diboronic acid pinacol ester.
-
- Acidic aqueous solution is added to quench the reaction.
- Organic extraction, drying, and concentration yield the crude product.
- Further purification by column chromatography or recrystallization yields pure this compound.
Reaction Scheme Summary
| Step | Reagents/Conditions | Purpose | Product |
|---|---|---|---|
| 1 | Nitration/diazotization with NaNO2, HCl, KI | Halogenation at 3,5-positions | 3,5-Dihalo-1-isobutylpyrazole |
| 2 | n-Butyllithium, dry THF, −65 to −50 °C | Double lithiation | Dilithiated pyrazole intermediate |
| 3 | Isopropoxyboronic acid pinacol ester | Boronation to install boronate | 1-Isobutylpyrazole-3,5-diboronic acid pinacol ester |
| 4 | Acid quench, extraction, chromatography | Purification | Pure diboronic acid pinacol ester |
Research Findings and Optimization Notes
- The use of n-butyllithium at low temperatures is critical to avoid side reactions and ensure regioselective lithiation at the halogenated positions.
- The pinacol ester form of boronic acid is preferred for its stability and ease of purification.
- The molar ratios of sodium nitrite and potassium iodide/bromide to the amino-pyrazole precursor are typically maintained at about 2–2.5:1 to ensure complete halogenation without overreaction.
- Extraction with ethyl acetate and purification by column chromatography are standard to achieve high purity.
- Avoiding isomer formation during alkylation or halogenation steps improves yield and simplifies purification.
- The synthetic approach is adapted from methods reported for 1-methylpyrazole-3-boronic acid pinacol esters, with modifications to accommodate the isobutyl substituent and diboronic acid functionality.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Halogenation temperature | 0–5 °C | Controls diazotization and halide substitution |
| Sodium nitrite : amino-pyrazole | 2–2.5 : 1 molar ratio | Ensures complete diazotization |
| Potassium iodide : amino-pyrazole | 2–2.5 : 1 molar ratio | Ensures full halogenation |
| Lithiation temperature | −65 to −50 °C | Prevents side reactions |
| Base | n-Butyllithium | Strong base for halogen-lithium exchange |
| Boronating agent | Isopropoxyboronic acid pinacol ester | Efficient boronate installation |
| Solvent | Dry tetrahydrofuran (oxolane) | Anhydrous conditions required |
| Purification | Extraction with ethyl acetate, column chromatography | Standard organic purification techniques |
Q & A
Basic: What are the key considerations for synthesizing 1-isobutylpyrazole-3,5-diboronic acid, pinacol ester in a laboratory setting?
Methodological Answer:
Synthesis typically involves Suzuki-Miyaura coupling or direct borylation of pyrazole derivatives. Key steps include:
- Substrate Preparation : Ensure anhydrous conditions to prevent boronic ester hydrolysis.
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts, but ligand choice (e.g., SPhos) may improve yields .
- Stoichiometry : Use excess pinacol borane (1.5–2.0 equiv.) to drive borylation to completion.
- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization from toluene/hexane mixtures isolates the product .
Basic: How can researchers verify the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Analysis : Confirm boronic ester integration in NMR (δ ~30–35 ppm) and NMR for isobutyl/pyrazole protons.
- Mass Spectrometry : High-resolution MS (ESI+) should match the molecular ion ([M+H]⁺) with <2 ppm error.
- HPLC-PDA : Use reverse-phase C18 columns (MeCN/H₂O mobile phase) to assess purity (>95%) and detect trace by-products .
Advanced: What strategies mitigate low yields in cross-coupling reactions involving this boronic ester?
Methodological Answer:
Low yields often stem from steric hindrance (isobutyl group) or boronic ester instability. Solutions include:
- Temperature Optimization : Perform reactions at 60–80°C to balance reactivity and stability.
- Additives : Use K₃PO₄ or Cs₂CO₃ as bases to enhance transmetallation efficiency.
- Microwave-Assisted Synthesis : Shorten reaction times (30–60 min) to reduce decomposition .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., NH groups) to minimize side reactions .
Advanced: How should researchers address contradictions in spectroscopic data for this compound?
Methodological Answer:
Discrepancies in NMR or IR spectra may arise from tautomerism (pyrazole ring) or solvent effects.
- Variable Temperature NMR : Perform experiments at −40°C to 80°C to identify dynamic equilibria.
- Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., Gaussian/B3LYP/6-31G*) .
- Solvent Screening : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts .
Advanced: What computational tools are recommended for predicting the reactivity of this compound in drug discovery?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases) via the pyrazole core.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- MD Simulations : GROMACS can simulate solvation effects on boronic ester stability in aqueous environments .
Advanced: How can researchers optimize reaction conditions for large-scale synthesis?
Methodological Answer:
Scale-up challenges include cost, safety, and reproducibility. Strategies:
- Catalyst Loading Reduction : Use Pd nanoparticles (0.5–1 mol%) with ligand-free conditions to minimize metal residues .
- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce reaction times.
- Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) for better environmental and safety profiles .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability : Susceptible to hydrolysis; store under inert gas (Ar/N₂) at −20°C.
- Desiccant Use : Include molecular sieves (3Å) in storage vials.
- Solvent Compatibility : Dissolve in dry DCM or toluene for long-term stability .
Advanced: How does the isobutyl group influence the compound’s electronic and steric properties in catalysis?
Methodological Answer:
- Steric Effects : The isobutyl group increases steric bulk, reducing reactivity in crowded catalytic environments (e.g., hindered Buchwald-Hartwig couplings).
- Electronic Effects : Electron-donating alkyl groups slightly raise the HOMO energy, enhancing nucleophilicity in Suzuki reactions.
- Tuning Strategies : Replace isobutyl with smaller substituents (e.g., methyl) or electron-withdrawing groups (e.g., CF₃) to modulate reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
